molecular formula C25H38N2O4 B10973550 N-[4-({[(2,5-dimethylfuran-3-yl)carbonyl]amino}methyl)-4-ethyloctyl]-2,5-dimethylfuran-3-carboxamide

N-[4-({[(2,5-dimethylfuran-3-yl)carbonyl]amino}methyl)-4-ethyloctyl]-2,5-dimethylfuran-3-carboxamide

Cat. No.: B10973550
M. Wt: 430.6 g/mol
InChI Key: CMMKTPDMLWIPHM-UHFFFAOYSA-N
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Description

N-[4-({[(2,5-dimethylfuran-3-yl)carbonyl]amino}methyl)-4-ethyloctyl]-2,5-dimethylfuran-3-carboxamide is an organic compound that belongs to the class of amides This compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({[(2,5-dimethylfuran-3-yl)carbonyl]amino}methyl)-4-ethyloctyl]-2,5-dimethylfuran-3-carboxamide can be achieved through a multi-step process:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

    Introduction of the amide group: The amide group can be introduced by reacting the furan derivative with an appropriate amine and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Alkylation: The ethyloctyl group can be introduced through an alkylation reaction using an alkyl halide and a strong base such as sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions to form furanones or other oxygenated derivatives.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

    Substitution: Halogens (Cl2, Br2) or nitrating agents (HNO3) in the presence of a catalyst.

Major Products Formed

    Oxidation: Furanones or carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated or nitrated furans.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Biology

    Biological Probes: The compound can be used as a probe to study biological pathways involving amides and furans.

    Drug Development:

Medicine

    Therapeutic Agents: The compound may have potential as a therapeutic agent due to its ability to interact with biological targets.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[4-({[(2,5-dimethylfuran-3-yl)carbonyl]amino}methyl)-4-ethyloctyl]-2,5-dimethylfuran-3-carboxamide would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-({[(2,5-dimethylfuran-3-yl)carbonyl]amino}methyl)-4-methyloctyl]-2,5-dimethylfuran-3-carboxamide
  • N-[4-({[(2,5-dimethylfuran-3-yl)carbonyl]amino}methyl)-4-propyloctyl]-2,5-dimethylfuran-3-carboxamide

Uniqueness

The uniqueness of N-[4-({[(2,5-dimethylfuran-3-yl)carbonyl]amino}methyl)-4-ethyloctyl]-2,5-dimethylfuran-3-carboxamide lies in its specific combination of functional groups and the length of the alkyl chain. This unique structure can lead to distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C25H38N2O4

Molecular Weight

430.6 g/mol

IUPAC Name

N-[4-[[(2,5-dimethylfuran-3-carbonyl)amino]methyl]-4-ethyloctyl]-2,5-dimethylfuran-3-carboxamide

InChI

InChI=1S/C25H38N2O4/c1-7-9-11-25(8-2,16-27-24(29)22-15-18(4)31-20(22)6)12-10-13-26-23(28)21-14-17(3)30-19(21)5/h14-15H,7-13,16H2,1-6H3,(H,26,28)(H,27,29)

InChI Key

CMMKTPDMLWIPHM-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)(CCCNC(=O)C1=C(OC(=C1)C)C)CNC(=O)C2=C(OC(=C2)C)C

Origin of Product

United States

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